
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C7H13ISi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes an iodine atom and a trimethylsilyl group attached to a butadiene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane typically involves the reaction of 1,3-butadiene with iodine and trimethylsilyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
1,3-Butadiene+Iodine+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of silane derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield (4-azidobuta-1,3-dien-1-yl)(trimethyl)silane.
Aplicaciones Científicas De Investigación
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane involves its interaction with various molecular targets. The iodine atom and the trimethylsilyl group play crucial roles in its reactivity. The compound can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds and the modification of existing structures.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromobuta-1,3-dien-1-yl)(trimethyl)silane
- (4-Chlorobuta-1,3-dien-1-yl)(trimethyl)silane
- (4-Fluorobuta-1,3-dien-1-yl)(trimethyl)silane
Uniqueness
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, leading to different reaction pathways and products.
Propiedades
Número CAS |
156743-17-8 |
|---|---|
Fórmula molecular |
C7H13ISi |
Peso molecular |
252.17 g/mol |
Nombre IUPAC |
4-iodobuta-1,3-dienyl(trimethyl)silane |
InChI |
InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h4-7H,1-3H3 |
Clave InChI |
VWXBOXJCYCDRCH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=CC=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


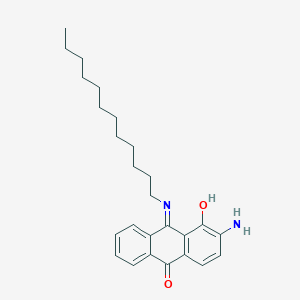
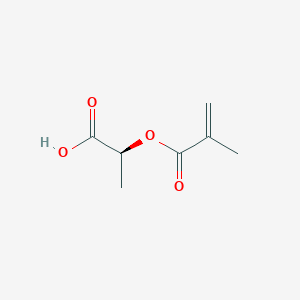
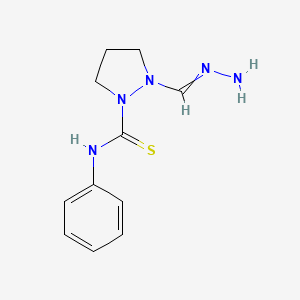
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)
![(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14268644.png)




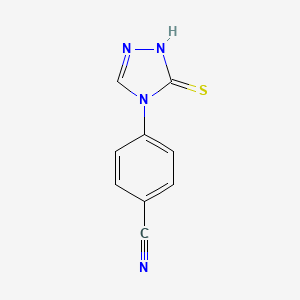
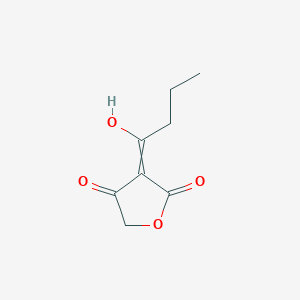
![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
